molecular formula C23H26ClN5O5 B1589787 多沙唑嗪盐酸盐 CAS No. 70918-01-3

多沙唑嗪盐酸盐

货号: B1589787
CAS 编号: 70918-01-3
分子量: 487.9 g/mol
InChI 键: AQAZIYFEPYHLHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxazosin hydrochloride is a pharmaceutical compound primarily used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (enlarged prostate)By blocking these receptors, doxazosin hydrochloride helps to relax blood vessels and improve blood flow, thereby reducing blood pressure and alleviating symptoms associated with an enlarged prostate .

科学研究应用

Treatment of Hypertension

Doxazosin is indicated for the treatment of mild to moderate hypertension. It can be used as monotherapy or in combination with other antihypertensive agents such as thiazide diuretics or beta-blockers .

Table 1: Efficacy of Doxazosin in Hypertension Management

StudyPopulationDurationOutcome MeasuresResults
ALLHAT Trial24,335 hypertensive patients4 yearsMajor cardiovascular events25% higher incidence in doxazosin group compared to chlorthalidone
Long-term follow-upPatients with hypertension12 monthsBlood pressure reductionSignificant reduction in systolic and diastolic BP

Management of Benign Prostatic Hyperplasia (BPH)

Doxazosin is widely used to treat BPH, improving urinary flow and reducing symptoms such as frequency and nocturia. The drug's efficacy has been compared to other treatments like tamsulosin.

Table 2: Comparative Efficacy of Doxazosin vs. Tamsulosin

StudySample SizeTreatment DurationIPSS ImprovementAdverse Events
Meta-analysis by Hong et al.1316 patients6 weeksDoxazosin superior (P < .001)Lower AEs with doxazosin
Randomized Controlled Trial (RCT)207 patients12 weeksSignificant improvement in IPSS with doxazosin

Off-Label Uses

Doxazosin has shown promise in treating conditions beyond its primary indications:

  • Post-Traumatic Stress Disorder (PTSD): Several case studies report successful use of doxazosin for managing nightmares associated with PTSD, demonstrating its potential as a therapeutic alternative to prazosin .
  • Ureteric Calculi: Doxazosin may aid in the passage of ureteric stones due to its muscle-relaxing properties .

Case Study: Doxazosin for PTSD Nightmares

A report documented three patients treated with doxazosin for nightmares associated with PTSD. All patients experienced significant reductions in nightmare frequency after initiating treatment with doses ranging from 1 mg to 4 mg nightly, showcasing its potential beyond traditional uses .

Case Study: Efficacy in BPH

In a clinical trial involving elderly males with BPH, doxazosin demonstrated a marked improvement in urinary symptoms over a treatment period of 12 weeks, with minimal side effects reported compared to other alpha-blockers like tamsulosin .

Safety and Side Effects

While generally well-tolerated, doxazosin can cause side effects such as dizziness, hypotension, and fatigue. Long-term studies have indicated a potential increased risk of cardiovascular events when compared to other antihypertensive agents .

作用机制

生化分析

Biochemical Properties

Doxazosin hydrochloride acts by inhibiting alpha-1 adrenergic receptors . It interacts with enzymes such as CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which are involved in its metabolism . The drug has been found to have an inhibitory effect on Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) enzymes .

Cellular Effects

Doxazosin hydrochloride has significant effects on various types of cells and cellular processes. It causes smooth muscle relaxation in the prostate and bladder, effectively relieving urinary frequency, urgency, weak urinary stream, and other unpleasant effects of BPH . It also influences cell function by causing apoptosis of hERG potassium channels in an in vitro setting .

Molecular Mechanism

The mechanism of action of doxazosin hydrochloride involves binding to alpha-1 adrenergic receptors, leading to smooth muscle relaxation . Metabolism occurs via O-demethylation of the quinazoline nucleus of doxazosin or via hydroxylation of its benzodioxan portion .

Temporal Effects in Laboratory Settings

In laboratory settings, doxazosin hydrochloride shows a relatively long plasma half-life . After both oral and intravenous administration, plasma doxazosin concentrations decrease over time . No significant changes in the disposition of doxazosin have been reported during long-term treatment .

Dosage Effects in Animal Models

The effects of doxazosin hydrochloride vary with different dosages in animal models

Metabolic Pathways

Doxazosin hydrochloride is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The enzymes involved in the metabolism of doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4 .

Transport and Distribution

Doxazosin hydrochloride is bound extensively to plasma proteins (98%) and has a large apparent volume of distribution . Clearance of doxazosin, presumably in the liver, involves the production of mainly O-demethylated and C-hydroxylated metabolites .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of doxazosin hydrochloride involves several key steps. The primary synthetic route includes the formation of the quinazoline nucleus, followed by the introduction of the piperazine moiety and the benzodioxan ring. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods: Industrial production of doxazosin hydrochloride often employs large-scale batch reactors. The process begins with the synthesis of intermediate compounds, which are then subjected to various purification steps, including crystallization and filtration. The final product is obtained through a series of chemical reactions, including O-demethylation and hydroxylation, followed by the formation of the hydrochloride salt .

Types of Reactions:

    Oxidation: Doxazosin hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nucleus.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), UV light.

    Reduction: Sodium borohydride (NaBH₄), ethanol.

    Substitution: Alkyl halides, dimethylformamide (DMF).

Major Products Formed:

相似化合物的比较

    Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.

    Terazosin: Similar in structure and function to doxazosin hydrochloride, used for the same indications.

    Tamsulosin: Selectively targets alpha-1 receptors in the prostate, used primarily for benign prostatic hyperplasia.

    Alfuzosin: Similar to tamsulosin, used for benign prostatic hyperplasia.

Comparison: Doxazosin hydrochloride is unique in its long-lasting effects, allowing for once-daily dosing. Compared to prazosin and terazosin, doxazosin hydrochloride has a longer half-life, making it more convenient for patients. Tamsulosin and alfuzosin are more selective for prostate receptors, potentially leading to fewer cardiovascular side effects .

生物活性

Doxazosin hydrochloride is a selective antagonist of the alpha-1 adrenergic receptors, primarily used to manage hypertension and symptoms associated with benign prostatic hyperplasia (BPH). This article explores its biological activity, pharmacokinetics, therapeutic efficacy, and safety profile, supported by data tables and relevant case studies.

Doxazosin selectively inhibits postsynaptic alpha-1 receptors found in vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance. This results in a reduction in blood pressure without significantly affecting heart rate due to its receptor selectivity. Additionally, doxazosin antagonizes alpha-1 receptors in the prostate and bladder neck, promoting smooth muscle relaxation and alleviating urinary symptoms associated with BPH .

Pharmacokinetics

The pharmacokinetics of doxazosin are characterized by rapid absorption and extensive metabolism. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 60%-70% after oral administration.
  • Peak Concentration : Achieved within 2-3 hours.
  • Volume of Distribution : Ranges from 1.0 to 1.9 L/kg.
  • Protein Binding : About 98%, primarily to alpha-1 acid glycoprotein.
  • Half-Life : Terminal elimination half-life is approximately 22 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Properties of Doxazosin

ParameterValue
Bioavailability60%-70%
Peak Concentration2-3 hours
Volume of Distribution1.0 - 1.9 L/kg
Protein Binding~98%
Terminal Half-Life~22 hours

Clinical Efficacy

Doxazosin has demonstrated significant efficacy in treating hypertension and BPH. A meta-analysis comparing doxazosin gastro-intestinal therapeutic system (GITS) with tamsulosin showed that doxazosin provided superior improvement in the International Prostate Symptom Score (IPSS) and had lower adverse event rates .

Table 2: Clinical Efficacy Comparison

ParameterDoxazosin GITSTamsulosinP-Value
IPSS TotalSignificantly betterBaseline<0.001
IPSS StorageSignificantly betterBaseline<0.001
IPSS VoidingSignificantly betterBaseline<0.001
Adverse EventsLower incidenceHigher incidenceP = 0.036

Safety Profile

The safety profile of doxazosin has been well-documented through various studies. Common adverse effects include dizziness, headache, and postural hypotension, which were reported similarly between doxazosin and tamsulosin . Notably, a case study highlighted an instance of severe bradycardia following the administration of doxazosin in an elderly patient, emphasizing the need for careful monitoring during initiation of therapy .

Case Study: Bradycardia Following Doxazosin Administration

An 89-year-old male with a history of hypertension experienced severe bradycardia after receiving modified-release doxazosin for hypertension management. Initial treatment resulted in a drastic drop in blood pressure (60/30 mm Hg) and heart rate (46 beats per minute), necessitating hospitalization and symptomatic treatment with fluids and atropine .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAZIYFEPYHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469077
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-71-4, 70918-01-3
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105314-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70918-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxazosin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxazosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXAZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9EDC2483R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-dimethoxyquinazoline (140 g.) and N-(1,4-benzodioxan-2-carbonyl)piperazine (150 g.) were stirred together under reflux in n-butanol (2 l.) for 31/2 hours. The mixture was then cooled to 80° C., the solid product collected, washed with cold n-butanol (2×250 ml.), and dried. The crude product was dissolved in hot (80° C.) dimethylformamide (530 ml.) and water (130 ml.), filtered, concentrated in vacuo to about 300 ml., then cooled and ether (1.8 l.) added. The solid so obtained was collected and washed with ether to give 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline hydrochloride (215 g.), m.p. 289°-290° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Doxazosin base (0.110 mol; 49.61 g) was charged in acetone (750 ml) and stirred at 25° C. to obtain slurry. On cooling the slurry to 10-15° C., hydrochloric acid solution was added till the pH was 2-3. The contents were stirred for 10-15 min at 10-15° C. and then stirring continued at 25° C. for 2 hr. The solid obtained was filtered, washed with acetone and dried at 50-55° C. to obtain solid product. The solid was purified by refluxing with methanol (600 ml) for 1 hr. The slurry was cooled to room temperature, filtered, washed with methanol and then dried at 60° C. under reduced pressure to obtain 51 g of pure doxazosin hydrochloride (HPLC purity −99.77%).
Quantity
49.61 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Organic Preparations and Procedures International (2003); 35; 603-608 describes the procedure for synthesizing doxazosin by treating (2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone with 2-chloro-6,7-dimethoxy quinazolin-4-amine in presence of n-butanol to obtain doxazosin hydrochloride; which on further treatment with aqueous ammonia solution yields doxazosin base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin hydrochloride
Reactant of Route 2
Reactant of Route 2
Doxazosin hydrochloride
Reactant of Route 3
Reactant of Route 3
Doxazosin hydrochloride
Reactant of Route 4
Reactant of Route 4
Doxazosin hydrochloride
Reactant of Route 5
Reactant of Route 5
Doxazosin hydrochloride
Reactant of Route 6
Reactant of Route 6
Doxazosin hydrochloride
Customer
Q & A

Q1: How does the absorption of Doxazosin mesylate compare to Doxazosin hydrochloride when administered orally?

A1: Research indicates that Doxazosin mesylate exhibits superior absorption via the digestive system compared to Doxazosin hydrochloride. A study comparing the two forms in rats, rabbits, and cats consistently demonstrated a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for Doxazosin mesylate after oral and intraduodenal administration. [] This suggests that the mesylate salt form might offer improved bioavailability compared to the hydrochloride salt form.

Q2: What is the primary application of Doxazosin mesylate in a research setting?

A2: While Doxazosin hydrochloride is the clinically used form, research primarily focuses on Doxazosin mesylate as a model compound for synthetic exploration. Studies investigate the optimization of its synthesis to improve yield and cost-effectiveness for potential industrial production. [, ] This emphasizes the importance of developing efficient and scalable synthesis methods for pharmaceutical compounds.

Q3: Can you describe a synthetic route used to produce Doxazosin mesylate?

A3: One synthetic approach involves a multi-step process starting with Catechol. First, Catechol undergoes cyclization and amination to produce the intermediate 1-(1,4-benzdioxazolyl-2-formyl)piperazine. This intermediate is then condensed with 2-chloro-4-amino-6,7-dimethoxyquinazoline to yield Doxazosin hydrochloride. Finally, Doxazosin hydrochloride is converted to Doxazosin mesylate. [] This route highlights the complexity of synthesizing pharmaceutical compounds, often requiring multiple steps and carefully controlled conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。